N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyrazin-2-yl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The compound is designed to optimize anti-exudative and anti-inflammatory activity through strategic structural modifications, including the 2,5-dimethylphenyl group on the acetamide nitrogen, which enhances lipophilicity and membrane permeability .
Synthesis: The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH under reflux conditions. This method, common for triazole derivatives, ensures high regioselectivity and yield .
Biological Activity: Preclinical studies highlight its anti-exudative potency, with activity compared to diclofenac sodium (8 mg/kg) at a dose of 10 mg/kg in rodent models . The pyrazine and furan moieties contribute to electron-rich aromatic interactions, while the sulfanyl group facilitates thiol-mediated binding to inflammatory targets .
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-14-5-6-15(2)17(10-14)24-19(28)13-30-21-26-25-20(18-11-22-7-8-23-18)27(21)12-16-4-3-9-29-16/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
CSLJXBJTMNIXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a triazole ring and a furan moiety, which are known for their biological significance. The molecular formula is with a molecular weight of approximately 462.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazones.
- Introduction of the Furan Group : The furan moiety is often added via electrophilic substitution reactions.
- Sulfanylation : The introduction of sulfur into the molecular structure can be accomplished through thiolation reactions.
Antimicrobial Activity
Research has indicated that compounds containing triazole and furan moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated its effects on several cancer cell lines using MTT assays to determine cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 ± 1.3 |
| HCC827 (Lung Cancer) | 10.8 ± 0.9 |
| NCI-H358 (Lung Cancer) | 12.5 ± 0.7 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner.
The biological activity of this compound is thought to involve several mechanisms:
-
Enzyme Inhibition : The triazole ring can interact with enzymes involved in nucleic acid synthesis or metabolic pathways.
- Example : Triazoles are known to inhibit cytochrome P450 enzymes in fungi and other organisms.
- DNA Binding : The compound may bind to DNA or RNA structures, disrupting replication or transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
In Vivo Studies : Animal models have shown promising results where the compound significantly reduced tumor size in xenograft models of lung cancer.
- Study Findings : Treatment with the compound resulted in a reduction of tumor volume by approximately 40% compared to control groups.
- Combination Therapy : Research indicates enhanced efficacy when used in combination with established chemotherapeutic agents like cisplatin.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- Modifications :
- Phenyl substituent: 2,6-dimethyl vs. 2,5-dimethyl in the target compound.
- Triazole substituent: Pyridin-4-yl replaces pyrazin-2-yl.
- Impact: The 2,6-dimethyl configuration may introduce steric hindrance, reducing binding affinity compared to the 2,5-dimethyl isomer.
2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide ()
- Modifications :
- Phenyl substituent: 2-fluoro vs. 2,5-dimethyl.
- Triazole substituent: Ethyl group at position 3.
- Impact :
N-(3,4-Difluorophenyl)-2-{[4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- Modifications :
- Phenyl substituent: 3,4-difluoro vs. 2,5-dimethyl.
- Triazole substituent: Pyridin-4-yl and ethyl group.
- Ethyl and pyridine groups may limit activity compared to the pyrazine-furan combination in the target compound .
Structure-Activity Relationship (SAR) Trends
Phenyl Substituents :
- Electron-donating groups (e.g., methyl) at the 2,5-positions optimize lipophilicity and membrane penetration, as seen in the target compound .
- Electron-withdrawing groups (e.g., fluoro) improve metabolic stability but may reduce potency due to decreased hydrophobicity .
Triazole Substituents: Pyrazine’s dual nitrogen atoms enhance hydrogen bonding and π-π stacking vs. pyridine’s single nitrogen .
Sulfanyl Linker :
- Critical for thiol-mediated covalent binding or redox interactions. Modifications here are rare due to their destabilizing effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
